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molecular formula C6H9NO3 B8703711 N-acryloyl-beta-alanine CAS No. 16753-07-4

N-acryloyl-beta-alanine

Cat. No. B8703711
M. Wt: 143.14 g/mol
InChI Key: YVAQHFNMILVVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05369142

Procedure details

This amide monomer was prepared from acryloyl chloride and beta-alanine per Example 1 procedure, with the recrystallized (ethyl acetate solvent) product having a melting point of 97°-99° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[NH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>>[C:1]([NH:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with the recrystallized (ethyl acetate solvent) product

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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